

# Diisobutyl Carbinol (CAS No. 108-82-7): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Diisobutyl carbinol*

Cat. No.: *B1670625*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Diisobutyl carbinol** (DIBC), systematically known as 2,6-dimethyl-4-heptanol, is a nine-carbon branched-chain secondary alcohol. It is a clear, colorless liquid with a mild, sweet odor.<sup>[1][2]</sup> Its unique structure, characterized by steric hindrance around the hydroxyl group, imparts specific physical and chemical properties that make it a versatile compound in various industrial and laboratory applications.<sup>[2]</sup> This technical guide provides a comprehensive overview of **Diisobutyl carbinol**, including its physicochemical properties, synthesis methods, key applications, safety information, and spectroscopic data, to support its use in research and development.

## Physicochemical Properties

The physical and chemical properties of **Diisobutyl carbinol** are summarized in the tables below, providing essential data for its handling, application, and process design.

### Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	108-82-7	[1][3]
Molecular Formula	C <sub>9</sub> H <sub>20</sub> O	[3]
Molecular Weight	144.25 g/mol	[1][3]
Appearance	Colorless liquid	[1]
Odor	Mild, sweet, floral-like	[1][2][4]
Boiling Point	178 - 180 °C at 760 mmHg	[1][4]
Melting Point	-65 °C (-85 °F)	[1][3]
Density	0.809 - 0.812 g/cm <sup>3</sup> at 20-25 °C	[1][4][5]
Refractive Index	1.421 - 1.425 at 20 °C	[1][5][6]
Vapor Pressure	0.14 - 0.3 mmHg at 20 °C	[1][3][4]
Vapor Density	4.97 (Air = 1)	[3][4]
Viscosity	15.4 cP at 20 °C	[1][2]
Surface Tension	26.0 dynes/cm at 20 °C	[1][2]
Flash Point	62 - 74 °C (144 - 165 °F) (closed cup)	[1][4][7]
Autoignition Temperature	~257 °C (494 °F)	[3][8]

## Table 2: Solubility and Partitioning

Parameter	Value	Reference(s)
Solubility in Water	0.06% w/w at 20 °C (Insoluble)	[1][2][3]
Water in DIBC	1.0% w/w at 20 °C	[1][2]
Solubility in Organic Solvents	Soluble in alcohol and ether; miscible with most organic solvents	[2][3]
Octanol/Water Partition Coefficient (logP)	2.99 - 3.09	

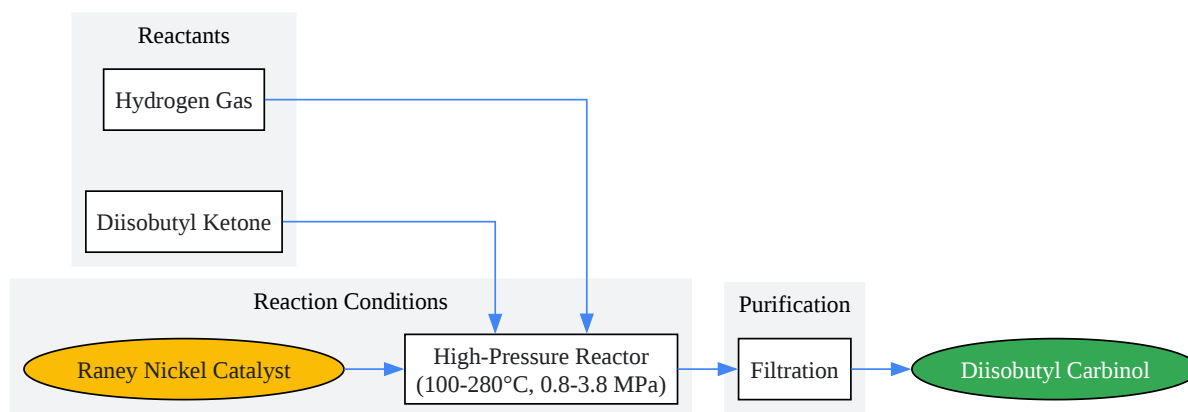
## Synthesis of Diisobutyl Carbinol

**Diisobutyl carbinol** is primarily synthesized through the reduction of its corresponding ketone, diisobutyl ketone (2,6-dimethyl-4-heptanone). This can be achieved through catalytic hydrogenation on an industrial scale or by using chemical reducing agents in a laboratory setting.

### Industrial Synthesis: Catalytic Hydrogenation

The industrial production of **Diisobutyl carbinol** typically involves the catalytic hydrogenation of diisobutyl ketone.

- **Reaction:** Diisobutyl ketone is reacted with high-purity hydrogen gas in the presence of a Raney nickel catalyst.
- **Conditions:** The reaction is carried out at elevated temperatures (100-280 °C) and pressures (0.8-3.8 MPa).
- **Outcome:** This process results in a high yield (>99%) of **Diisobutyl carbinol**. The product is then purified by filtration to remove the catalyst.



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Industrial synthesis of **Diisobutyl carbinol**.

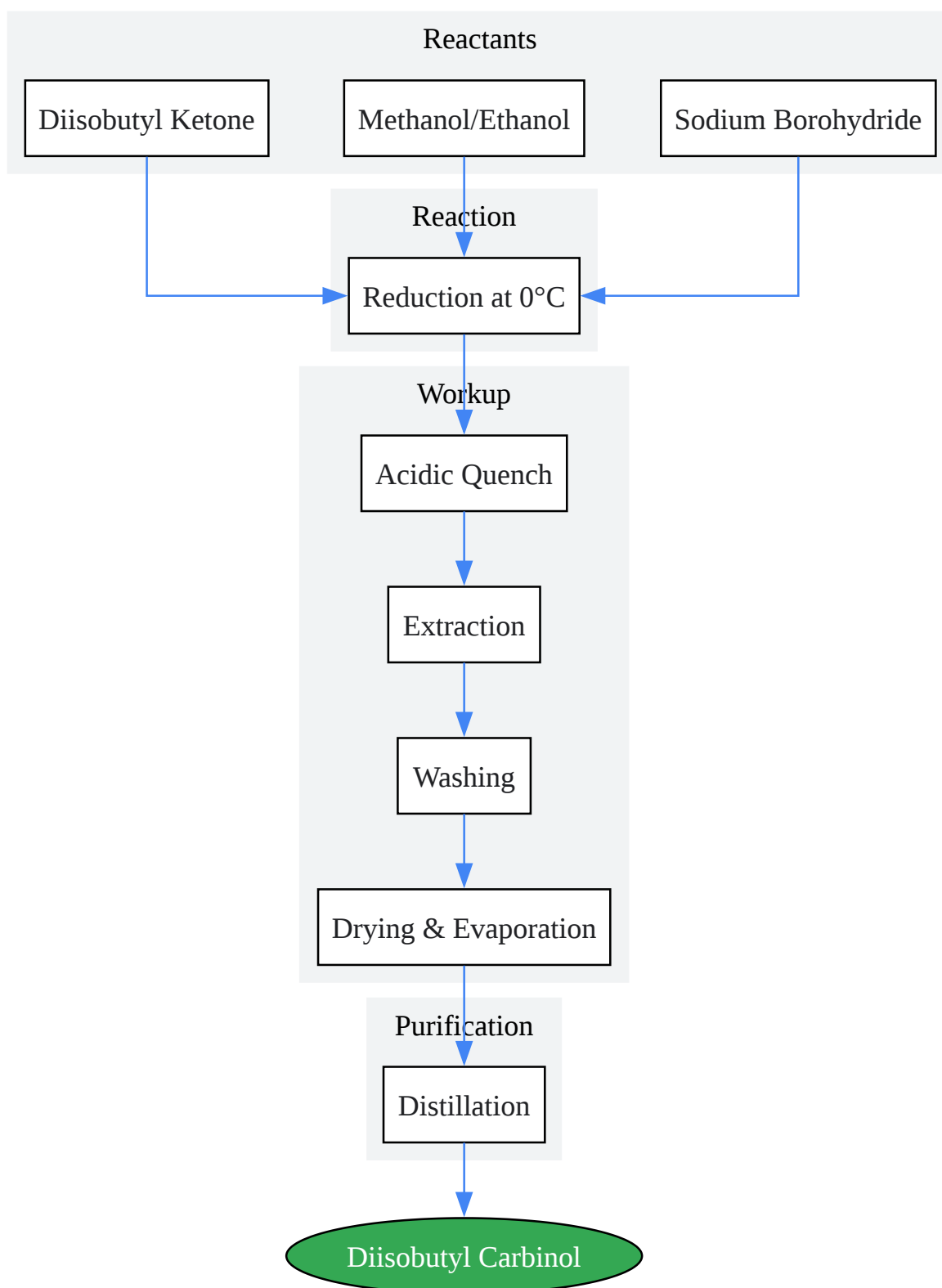
## Laboratory Synthesis: Sodium Borohydride Reduction

A common and convenient laboratory-scale synthesis involves the reduction of diisobutyl ketone using sodium borohydride.

Experimental Protocol:

- **Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve diisobutyl ketone in a suitable alcohol solvent, such as methanol or ethanol, at a concentration of approximately 1-2 M.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Reduction:** Slowly add sodium borohydride ( $\text{NaBH}_4$ ) in small portions to the stirred solution. A molar ratio of approximately 1.1 to 1.5 equivalents of  $\text{NaBH}_4$  to the ketone is typically used.
- **Reaction Monitoring:** The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the diisobutyl ketone spot.

- Quenching: Once the reaction is complete, slowly add a dilute aqueous acid (e.g., 1 M HCl) to quench the excess sodium borohydride and neutralize the resulting alkoxide.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
- Washing: Wash the organic layer sequentially with water and brine.
- Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude **Diisobutyl carbinol** can be purified by distillation under reduced pressure.



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Laboratory synthesis workflow for **Diisobutyl carbinol**.

## Applications

**Diisobutyl carbinol**'s properties make it a valuable component in several applications.

### Solvent

It serves as a high-boiling, slow-evaporating solvent, which is advantageous in the formulation of coatings, lacquers, and printing inks.[1][2] Its low surface tension and miscibility with most organic solvents contribute to good flow and leveling of the final product.[2]

### Frothing Agent

In the mining industry, **Diisobutyl carbinol** is used as a frothing agent in ore flotation processes. It helps to create a stable froth that carries the desired mineral particles to the surface for collection.

Experimental Protocol for Ore Flotation (General):

- **Pulp Preparation:** The ore is ground to a fine powder and mixed with water to form a slurry or pulp.
- **Reagent Addition:** A collector, which selectively binds to the surface of the desired mineral, is added to the pulp.
- **Frother Addition:** **Diisobutyl carbinol** is added as a frother to the pulp. The dosage is optimized based on the specific ore and flotation conditions.
- **Flotation:** Air is bubbled through the pulp in a flotation cell. The hydrophobic mineral particles, coated with the collector, attach to the air bubbles and rise to the surface, forming a mineral-rich froth.
- **Froth Collection:** The froth is skimmed off, and the concentrated mineral is recovered.

### Chemical Intermediate

**Diisobutyl carbinol** is a precursor in the synthesis of other chemicals, including:

- **Surfactants:** Through reactions such as ethoxylation.

- Plasticizers: By esterification with various carboxylic acids.
- Lubricant Additives: To improve the performance of lubricating oils.

## Safety and Toxicology

**Table 3: Toxicological Data**

Test	Species	Route	Value	Reference(s)
LD50	Rat	Oral	3560 mg/kg	[4]
LD50	Mouse	Oral	3530 mg/kg	[4]
LD50	Rabbit	Skin	4600 mg/kg	[4]

### Handling and Safety Precautions:

- Hazards: **Diisobutyl carbinol** is a combustible liquid and may cause skin and eye irritation. [1][4] Inhalation of vapors may cause respiratory tract irritation.[4]
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[4]
- Handling: Use in a well-ventilated area and wash thoroughly after handling.[4]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][4] Keep containers tightly closed.[1]

## Spectroscopic Data

### Infrared (IR) Spectrum

The IR spectrum of **Diisobutyl carbinol** exhibits characteristic absorption bands for an alcohol. A strong, broad peak is observed in the region of 3200-3600  $\text{cm}^{-1}$ , corresponding to the O-H stretching vibration. The C-H stretching vibrations of the alkyl groups are observed in the 2850-3000  $\text{cm}^{-1}$  region. A distinct C-O stretching band is also present around 1050-1150  $\text{cm}^{-1}$ .

### Mass Spectrum



The mass spectrum of **Diisobutyl carbinol** does not typically show a prominent molecular ion peak ( $m/z = 144$ ) due to facile fragmentation. Common fragments observed include those resulting from the loss of water ( $m/z = 126$ ) and cleavage of the C-C bonds adjacent to the hydroxyl group.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum would show a complex pattern of signals corresponding to the different protons in the molecule. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet. The methyl protons of the isobutyl groups would likely appear as doublets, and the methylene and methine protons would also show characteristic splitting patterns.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display distinct signals for the non-equivalent carbon atoms in the molecule, with the carbon attached to the hydroxyl group resonating at a characteristic downfield shift.

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